(2-((3,4-dichlorobenzyl)thio)-1-(4-fluorobenzyl)-1H-imidazol-5-yl)methanol
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Overview
Description
(2-((3,4-dichlorobenzyl)thio)-1-(4-fluorobenzyl)-1H-imidazol-5-yl)methanol is a complex organic compound characterized by the presence of multiple functional groups, including imidazole, benzyl, and thioether groups
Scientific Research Applications
Chemistry
In chemistry, (2-((3,4-dichlorobenzyl)thio)-1-(4-fluorobenzyl)-1H-imidazol-5-yl)methanol is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In the field of biology and medicine, this compound is investigated for its potential as a therapeutic agent. Its ability to interact with biological targets, such as enzymes or receptors, makes it a candidate for drug development. Research is ongoing to explore its efficacy and safety in various disease models.
Industry
In industry, the compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties, including stability and reactivity, make it suitable for applications in electronics, aerospace, and other high-tech industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-((3,4-dichlorobenzyl)thio)-1-(4-fluorobenzyl)-1H-imidazol-5-yl)methanol typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal with ammonia and formaldehyde.
Introduction of Benzyl Groups: The benzyl groups can be introduced via nucleophilic substitution reactions using benzyl halides.
Thioether Formation: The thioether linkage is formed by reacting the intermediate with a thiol compound under basic conditions.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazole ring or the benzyl groups, potentially leading to the formation of partially or fully reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups onto the benzyl rings.
Mechanism of Action
The mechanism of action of (2-((3,4-dichlorobenzyl)thio)-1-(4-fluorobenzyl)-1H-imidazol-5-yl)methanol involves its interaction with specific molecular targets. For example, in medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- (2-((3,4-dichlorobenzyl)thio)-1-(4-chlorobenzyl)-1H-imidazol-5-yl)methanol
- (2-((3,4-dichlorobenzyl)thio)-1-(4-bromobenzyl)-1H-imidazol-5-yl)methanol
- (2-((3,4-dichlorobenzyl)thio)-1-(4-methylbenzyl)-1H-imidazol-5-yl)methanol
Uniqueness
What sets (2-((3,4-dichlorobenzyl)thio)-1-(4-fluorobenzyl)-1H-imidazol-5-yl)methanol apart from similar compounds is the presence of the fluorobenzyl group. This fluorine atom can significantly influence the compound’s chemical properties, such as its reactivity, stability, and ability to interact with biological targets. This makes it a unique and valuable compound for various applications.
Properties
IUPAC Name |
[2-[(3,4-dichlorophenyl)methylsulfanyl]-3-[(4-fluorophenyl)methyl]imidazol-4-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2FN2OS/c19-16-6-3-13(7-17(16)20)11-25-18-22-8-15(10-24)23(18)9-12-1-4-14(21)5-2-12/h1-8,24H,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKCOEBHKBCTPTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=CN=C2SCC3=CC(=C(C=C3)Cl)Cl)CO)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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